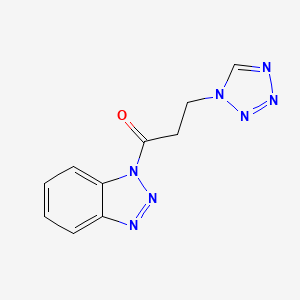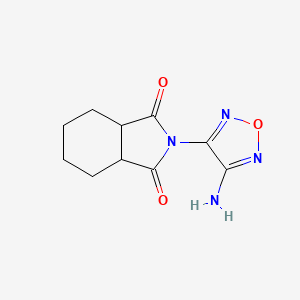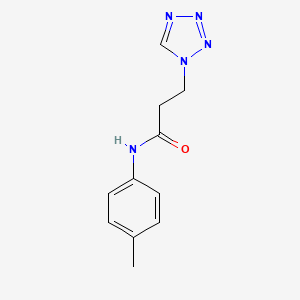![molecular formula C16H15N5O6 B4317190 1,3-DIMETHYL 5-{7-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-AMIDO}BENZENE-1,3-DICARBOXYLATE](/img/structure/B4317190.png)
1,3-DIMETHYL 5-{7-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-AMIDO}BENZENE-1,3-DICARBOXYLATE
Overview
Description
Dimethyl 5-{[(7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)carbonyl]amino}isophthalate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyrimidine ring system, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-{7-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-AMIDO}BENZENE-1,3-DICARBOXYLATE typically involves a multi-step process. One common method involves the cycloaddition reaction of diazopyrrolidones with dimethyl acetylenedicarboxylate. The reaction is carried out in benzene at 70°C, leading to the formation of the desired product in good yields . The reaction conditions are optimized to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the cost-effectiveness and environmental sustainability of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)carbonyl]amino}isophthalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazolopyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidine compounds.
Scientific Research Applications
Dimethyl 5-{[(7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)carbonyl]amino}isophthalate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-{7-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-AMIDO}BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-c]pyrimidine-2,3-dicarboxylate
- 2-Amino-7,7-dimethyl-5-oxo-4-(1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
Dimethyl 5-{[(7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)carbonyl]amino}isophthalate is unique due to its specific triazolopyrimidine ring system, which imparts distinct biological and chemical properties
Properties
IUPAC Name |
dimethyl 5-[(7-oxo-5,6-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O6/c1-26-14(24)8-3-9(15(25)27-2)5-10(4-8)19-13(23)11-6-12(22)21-16(20-11)17-7-18-21/h3-5,7,11H,6H2,1-2H3,(H,19,23)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTPUYJXPXPVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2CC(=O)N3C(=NC=N3)N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHAN-1-ONE](/img/structure/B4317107.png)
![1-[4-(1-ADAMANTYL)PIPERAZINO]-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-ETHANONE](/img/structure/B4317110.png)
![2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE](/img/structure/B4317117.png)
![2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE](/img/structure/B4317122.png)
![2-({2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-1-ALLYL-6-AMINO-4(1H)-PYRIMIDINONE](/img/structure/B4317136.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4317145.png)


![2-PHENYL-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-7-YL]ACETAMIDE](/img/structure/B4317165.png)
![5-[(5-BROMO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE](/img/structure/B4317181.png)
![DIETHYL {[(2-{[(DIETHOXYPHOSPHORYL)(PYRIDIN-2-YL)METHYL]AMINO}ETHYL)AMINO](PYRIDIN-2-YL)METHYL}PHOSPHONATE](/img/structure/B4317193.png)
![4-(2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B4317199.png)
![N-[2-(diethylamino)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4317219.png)
